SCH772984

Catalog No.
S548773
CAS No.
M.F
C33H33N9O2
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH772984

Product Name

SCH772984

IUPAC Name

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Molecular Formula

C33H33N9O2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1

InChI Key

HDAJDNHIBCDLQF-RUZDIDTESA-N

SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

solubility

Soluble in DMSO, not in water

Synonyms

SCH772984; SCH-772984; SCH 772984.

Canonical SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Isomeric SMILES

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

The exact mass of the compound (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide is 587.27572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SCH772984 is a potent and highly selective inhibitor of the terminal MAPK pathway kinases, ERK1 and ERK2, with reported IC50 values of 4 nM and 1 nM, respectively, in cell-free assays. Unlike many kinase inhibitors that are purely ATP-competitive, SCH772984 possesses a distinct dual mechanism of action. It not only blocks the catalytic activity of phosphorylated ERK but also prevents the activation of ERK by its upstream kinase, MEK. This dual-action property is a key differentiator for researchers requiring profound and sustained pathway inhibition, particularly in cellular models with active feedback loops or resistance mechanisms.

Selecting an ERK inhibitor based on target name alone is a significant procurement risk that can lead to confounded data or failed experiments. Substitutes for SCH772984, even other potent ERK inhibitors, are not functionally interchangeable due to critical differences in their mechanism of action and cellular effects. For example, standard ATP-competitive inhibitors lack the ability to prevent MEK-mediated ERK activation, resulting in a less comprehensive blockade of downstream gene expression compared to SCH772984. Furthermore, significant variations exist in off-target effects and the degree of cytotoxicity induced relative to on-target ERK inhibition, meaning a switch to an alternative like Ulixertinib or Ravoxertinib can fundamentally alter cellular outcomes independent of ERK pathway modulation.

Unique Dual-Mechanism Action Prevents ERK1/2 Activation, Unlike Catalytic-Only Inhibitors

Unlike standard ATP-competitive ERK inhibitors (e.g., GDC-0994, Ulixertinib) that only block the kinase activity of already-phosphorylated ERK, SCH772984 exhibits a dual mechanism. It both inhibits catalytic activity and prevents the upstream phosphorylation of ERK by MEK. This mechanistic advantage translates to a more comprehensive and robust inhibition of ERK-dependent target genes when compared directly to the catalytic inhibitor GDC-0994 in multiple cancer cell lines.

Evidence DimensionMechanism of Action & Downstream Effect
Target Compound DataDual Mechanism: Inhibits catalytic activity AND prevents MEK-dependent phosphorylation, leading to broader inhibition of ERK target genes.
Comparator Or BaselineCatalytic-only inhibitors (e.g., GDC-0994): Inhibit catalytic activity only, resulting in a less complete suppression of ERK-dependent gene expression.
Quantified DifferenceQualitative but significant: SCH772984 alters the expression of a larger set of ERK-dependent genes than GDC-0994 at concentrations that produce comparable growth arrest.
ConditionsGene expression profiling in HCT116, COLO205, and A375 cancer cell lines.

This ensures a more complete and sustained pathway blockade, which is critical for generating reliable data in systems with feedback reactivation or for overcoming drug resistance.

Greater Cytotoxic Potency Relative to Target Inhibition vs. Key Comparators

In a direct comparison using the SH-SY5Y neuroblastoma cell line, SCH772984 demonstrated a much stronger correlation between target inhibition and cell death than other common ERK inhibitors. While the concentrations required to inhibit ERK were similar for SCH772984 (IC50: 75 nM), Ulixertinib (IC50: 86 nM), and Ravoxertinib (IC50: 97 nM), the concentration of SCH772984 required to reduce cell viability was dramatically lower (Viability IC50: 24 nM) compared to Ulixertinib (180 nM) and Ravoxertinib (467 nM).

Evidence DimensionCell Viability IC50
Target Compound Data24 nM
Comparator Or BaselineUlixertinib: 180 nM; Ravoxertinib: 467 nM
Quantified Difference7.5-fold more potent at inducing cell death than Ulixertinib and 19.4-fold more potent than Ravoxertinib, despite similar ERK inhibition potency.
ConditionsCell viability and ERK inhibition assays in SH-SY5Y human neuroblastoma cells.

For applications where potent cytotoxicity is the primary goal, this compound delivers a much stronger cell-killing effect per unit of ERK inhibition than common alternatives.

Bypasses Paradoxical Activation Common to Upstream BRAF Inhibitors

A critical failure mode for upstream MAPK pathway inhibitors, such as the BRAF inhibitor Vemurafenib, is the paradoxical activation of ERK signaling in cells with wild-type BRAF. This can lead to confounding results when comparing mutant and wild-type cell lines. By targeting the terminal kinase ERK, SCH772984 directly inhibits the final output of the cascade, making it an effective tool for suppressing the pathway regardless of upstream paradoxical signaling dynamics.

Evidence DimensionMAPK Pathway Output in BRAF Wild-Type Cells
Target Compound DataPathway Inhibition
Comparator Or BaselineBRAF inhibitors (e.g., Vemurafenib, Dabrafenib): Paradoxical Pathway Activation
Quantified DifferenceQualitative: Prevents, rather than causes, pathway hyperactivation seen with upstream inhibitors in certain genetic contexts.
ConditionsCellular models with wild-type BRAF, often used as controls for BRAF-mutant models.

This provides more reliable and interpretable data in experimental designs that include both BRAF-mutant and BRAF wild-type models, avoiding confounding activation in control cells.

Exceptional Biochemical Potency Against ERK1 and ERK2

In direct enzymatic assays, SCH772984 demonstrates exceptional potency against its targets, with IC50 values of 4 nM for ERK1 and 1 nM for ERK2. This represents a significant potency advantage over other widely used tool compound ERK inhibitors, such as VX-11e, which has reported IC50 values of 17 nM and 15 nM for ERK1 and ERK2, respectively.

Evidence DimensionEnzymatic IC50
Target Compound DataERK1: 4 nM, ERK2: 1 nM
Comparator Or BaselineVX-11e (ERK1: 17 nM, ERK2: 15 nM)
Quantified Difference4.25-fold (vs ERK1) to 15-fold (vs ERK2) more potent than the benchmark tool compound VX-11e in cell-free assays.
ConditionsIn vitro, cell-free enzymatic kinase assays.

Allows for the use of lower concentrations to achieve effective target inhibition in biochemical assays, reducing material costs and minimizing the potential for off-target effects.

Overcoming Drug Resistance in Models with MAPK Pathway Reactivation

Ideal for use in cancer cell lines that have developed resistance to BRAF or MEK inhibitors through feedback-loop-driven reactivation of ERK signaling. The dual-mechanism action provides a more robust blockade than catalytic-only inhibitors in these demanding models.

High-Potency Cytotoxicity Screening in BRAF/RAS-Mutant Cancers

Where the primary experimental endpoint is cell death, SCH772984 is a superior choice over other ERK inhibitors due to its significantly greater cytotoxic effect relative to its direct target inhibition, enabling more potent cell killing.

Comparative Studies Requiring Clean Inhibition Across Genotypes

When comparing the effects of MAPK inhibition in both BRAF-mutant and BRAF wild-type cells, SCH772984 provides a clean experimental system by inhibiting the pathway in both contexts, unlike upstream BRAF inhibitors that can cause confounding paradoxical activation in wild-type controls.

Biochemical Assays Demanding High On-Target Potency

For cell-free enzymatic assays or target validation studies, the high biochemical potency of SCH772984 allows for effective inhibition at low nanomolar concentrations, conserving material and reducing the probability of off-target kinase interactions compared to less potent alternatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

587.27572133 g/mol

Monoisotopic Mass

587.27572133 g/mol

Heavy Atom Count

44

Appearance

Yellow Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SCH772984

Dates

Last modified: 08-15-2023
1: Chaikuad A, M C Tacconi E, Zimmer J, Liang Y, Gray NS, Tarsounas M, Knapp S. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nat Chem Biol. 2014 Oct;10(10):853-60. doi: 10.1038/nchembio.1629. Epub 2014 Sep 7. PubMed PMID: 25195011.
2: Wong DJ, Robert L, Atefi MS, Lassen A, Avarappatt G, Cerniglia M, Avramis E, Tsoi J, Foulad D, Graeber TG, Comin-Anduix B, Samatar A, Lo RS, Ribas A. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Mol Cancer. 2014 Aug 20;13:194. doi: 10.1186/1476-4598-13-194. PubMed PMID: 25142146; PubMed Central PMCID: PMC4155088.
3: Nissan MH, Rosen N, Solit DB. ERK pathway inhibitors: how low should we go? Cancer Discov. 2013 Jul;3(7):719-21. doi: 10.1158/2159-8290.CD-13-0245. PubMed PMID: 23847348.
4: Morris EJ, Jha S, Restaino CR, Dayananth P, Zhu H, Cooper A, Carr D, Deng Y, Jin W, Black S, Long B, Liu J, Dinunzio E, Windsor W, Zhang R, Zhao S, Angagaw MH, Pinheiro EM, Desai J, Xiao L, Shipps G, Hruza A, Wang J, Kelly J, Paliwal S, Gao X, Babu BS, Zhu L, Daublain P, Zhang L, Lutterbach BA, Pelletier MR, Philippar U, Siliphaivanh P, Witter D, Kirschmeier P, Bishop WR, Hicklin D, Gilliland DG, Jayaraman L, Zawel L, Fawell S, Samatar AA. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discov. 2013 Jul;3(7):742-50. doi: 10.1158/2159-8290.CD-13-0070. Epub 2013 Apr 24. PubMed PMID: 23614898.

Explore Compound Types